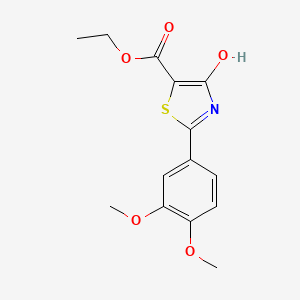

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Description

Nomenclature and Systematic Identification

This compound possesses a well-defined chemical identity characterized by multiple standardized identification parameters. The compound is systematically registered under the Chemical Abstracts Service number 924868-99-5, providing a unique numerical identifier for database searches and regulatory purposes. The molecular descriptor list number, designated as MFCD08444004, serves as an additional identification code utilized across various chemical databases and commercial suppliers.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components within the molecule. The base structure consists of a 1,3-thiazole ring bearing substituents at positions 2, 4, and 5, with the 2-position occupied by a 3,4-dimethoxyphenyl group, the 4-position bearing a hydroxyl functionality, and the 5-position carrying an ethyl carboxylate group. The molecular formula C₁₄H₁₅NO₅S accurately represents the elemental composition, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios.

The Simplified Molecular Input Line Entry System notation provides a linear textual representation of the molecular structure, enabling computational analysis and database searching. This standardized format facilitates cross-referencing between different chemical information systems and supports automated structure-activity relationship studies. The systematic identification parameters collectively establish a comprehensive framework for unambiguous compound recognition across scientific literature and commercial applications.

Historical Development in Thiazole Carboxylate Chemistry

The historical foundation of thiazole carboxylate chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who, alongside his collaborator J. H. Weber, first described the thiazole ring system on November 18, 1887. Their seminal publication, entitled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental understanding of thiazole as a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This groundbreaking research provided the theoretical framework that would eventually enable the development of complex thiazole derivatives, including carboxylate-substituted compounds.

The early investigations into thiazole chemistry revealed the remarkable reactivity of the thiazole ring, particularly at the C-2 position, which bears an acidic proton that renders the ring highly reactive and suitable for various synthetic transformations. Hantzsch and his collaborators demonstrated that thiazole derivatives could be synthesized through condensation reactions involving α-haloketones and thioamides, establishing what became known as the Hantzsch thiazole synthesis. This methodology proved instrumental in the preparation of substituted thiazoles bearing carboxylate functionalities, laying the groundwork for the development of compounds such as this compound.

The progression of thiazole carboxylate chemistry was further advanced through the development of alternative synthetic methodologies, including the Cook-Heilbron synthesis, which enabled the formation of 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide. This approach expanded the synthetic repertoire available to chemists working with thiazole carboxylates, providing access to derivatives with different substitution patterns and functional group arrangements. The Cook-Heilbron method proved particularly valuable for introducing carboxylate functionalities at specific positions within the thiazole ring system.

The evolution of thiazole carboxylate chemistry has been characterized by continuous methodological improvements and expanding applications in medicinal chemistry. Contemporary research has demonstrated that thiazole carboxylates exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them attractive targets for pharmaceutical development. The historical trajectory from Hantzsch's initial discoveries to modern bioactive thiazole carboxylates illustrates the enduring importance of this chemical class in both synthetic and medicinal chemistry.

Significance in Heterocyclic Compound Research

This compound occupies a prominent position within heterocyclic compound research due to its unique structural features and potential biological activities. The thiazole ring system represents one of the most versatile five-membered heterocycles, characterized by the presence of both sulfur and nitrogen atoms that contribute to its distinctive electronic properties and chemical reactivity. The aromatic nature of the thiazole ring, which satisfies Hückel's rule with six π-electrons, enables various reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur.

The significance of this compound in heterocyclic research extends beyond its structural complexity to encompass its potential therapeutic applications. Research has demonstrated that thiazole-bearing molecules exhibit unpredictable behavior upon entering physiological systems, often resetting biological pathways and modulating enzyme activities or receptor functions. The specific substitution pattern present in this compound, featuring both electron-donating methoxy groups and a hydroxyl functionality, creates a unique electronic environment that may enhance biological activity through specific molecular interactions.

Contemporary studies have revealed that thiazole derivatives bearing similar structural motifs demonstrate significant anticancer potential, with some compounds exhibiting inhibitory concentrations in the micromolar range against various cancer cell lines. The presence of the 3,4-dimethoxyphenyl substituent is particularly noteworthy, as structure-activity relationship studies have indicated that methoxy groups at specific positions on the phenyl ring can significantly enhance cytotoxic activity. Additionally, the hydroxyl group at the 4-position of the thiazole ring may contribute to hydrogen bonding interactions with biological targets, potentially improving binding affinity and selectivity.

The carboxylate functionality present in this compound adds another dimension to its research significance, as carboxylate groups are known to participate in various biological processes, including enzyme inhibition and receptor binding. The ethyl ester form provides a prodrug-like characteristic, potentially improving cellular uptake and bioavailability compared to the corresponding carboxylic acid. This structural feature makes the compound particularly attractive for medicinal chemistry applications where controlled drug release or enhanced penetration across biological membranes is desired.

The compound's significance in heterocyclic research is further amplified by its potential as a synthetic intermediate for the development of more complex molecular architectures. The multiple functional groups present within its structure provide numerous sites for further chemical modification, enabling the construction of thiazole-linked hybrid molecules that may exhibit enhanced or novel biological properties. This versatility makes this compound a valuable scaffold for structure-based drug design and combinatorial chemistry approaches aimed at discovering new therapeutic agents.

Properties

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-4-20-14(17)11-12(16)15-13(21-11)8-5-6-9(18-2)10(7-8)19-3/h5-7,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHANHYAOAFXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594738 | |

| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924868-99-5 | |

| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Related Thiazoles

For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be prepared by reacting thiourea with ethyl 2-chloroacetoacetate in the presence of sodium carbonate. This method illustrates the general approach to forming thiazole rings.

Analysis of Preparation Methods

Comparison with Known Thiazole Syntheses

Challenges in Synthesizing Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

- Raw Material Availability : The availability and cost of starting materials, such as 3,4-dimethoxybenzaldehyde or related compounds, could be a significant factor.

- Yield and Purity : Achieving high yields and purity might require optimization of reaction conditions, such as temperature, solvent choice, and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrox

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a methoxy-substituted phenyl group. The purpose of this article is to explore the biological activity of this compound through various studies and findings.

Molecular Structure

- Chemical Formula : C14H15NO5S

- Molecular Weight : 309.34 g/mol

- CAS Number : 924868-99-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances its cytotoxic potential.

| Compound | IC50 (µg/mL) | Target Cell Lines |

|---|---|---|

| This compound | 1.61 ± 1.92 | Jurkat Cells |

| Reference Drug (Doxorubicin) | <1.0 | Jurkat Cells |

The compound's efficacy was compared to that of standard anticancer agents like doxorubicin, demonstrating comparable or superior activity in certain assays .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial activity is attributed to the thiazole ring's ability to disrupt microbial cell function .

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted on multiple cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HT29 (human colon adenocarcinoma) and Jurkat (human T-cell leukemia) cells with IC50 values indicating potent activity .

- SAR Analysis : An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly influenced the compound's biological activity. The presence of methoxy groups was found to enhance cytotoxicity due to increased electron density .

- Antimicrobial Testing : In vitro studies confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may contribute to this field through:

- Mechanism of Action : The compound potentially inhibits tubulin polymerization, which is crucial for cancer cell mitosis. Studies show that modifications on the thiazole ring can enhance its efficacy against various cancer cell lines such as HCT-116 and HepG2 .

- Case Study : A study demonstrated that thiazole derivatives with specific substitutions exhibited remarkable effectiveness against cancer cells compared to standard drugs like cisplatin .

Anticonvulsant Properties

Thiazole compounds have been explored for their anticonvulsant activities. This compound may show promise in this area by:

- Efficacy : Certain thiazole analogues have shown significant anticonvulsant action with median effective doses lower than existing medications like ethosuximide .

Xanthine Oxidase Inhibition

The compound may also act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism:

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazole-5-Carboxylate (CAS: 924869-01-2)

- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a single 4-methoxyphenyl substituent.

- Implications : Reduced steric hindrance and altered electronic properties due to fewer methoxy groups. The para-methoxy substitution may limit interactions with hydrophobic binding pockets compared to the ortho- and para-methoxy arrangement in the target compound .

Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate (CAS: 866136-39-2)

- Key Differences : Features a 4-chlorophenyl group and a thioxo (C=S) group at position 2.

- The chloro substituent contributes to electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .

2.1.3. 1-[2-[(2-Methylphenyl)Imino]-4-Methyl-3-[2-(3,4-Dimethoxyphenyl)Ethyl]-2,3-Dihydro-1,3-Thiazole-5-yl-Ethan-1-One (Compound 5, )

- Key Differences: Incorporates an imino group and a 3,4-dimethoxyphenethyl chain.

- Implications: The imino group introduces a planar structure, which could enhance π-π stacking interactions. The phenethyl chain may confer flexibility, affecting binding to dynamic protein targets .

Verapamil-Related Compounds

- Example : Benzeneacetonitrile derivatives with 3,4-dimethoxyphenyl groups ().

- Comparison: Verapamil, a calcium channel blocker, shares the 3,4-dimethoxyphenyl motif but lacks the thiazole core. This highlights the importance of the heterocyclic ring in directing target specificity (e.g., cardiovascular vs.

Cardioprotective Thiazole Derivatives

- Example: 2-Arylimino-1,3-thiazole derivatives ().

- Comparison : These compounds, studied for cardioprotective effects, often include methyl or piperazine substituents. The absence of a hydroxyl group in these analogues may reduce solubility but increase metabolic stability compared to the target compound .

Physicochemical and Functional Properties

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a β-ketoester derivative with a thiourea or thioamide under reflux conditions in ethanol or methanol. For example, ethyl 3,4-dimethoxyphenylglyoxylate may react with thiourea in the presence of glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the product is isolated via solvent evaporation and purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) is critical.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or ethyl acetate. Data collection uses monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. The SHELX suite (SHELXT for structure solution, SHELXL for refinement) is employed to solve and refine the structure . Hydrogen atoms are typically placed geometrically (riding model) with isotropic displacement parameters. Validation metrics include R1 < 0.05 and wR2 < 0.15 for high-resolution data (<1.0 Å). Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ ~3.8–3.9 ppm), hydroxy (δ ~5.5 ppm, broad), and thiazole protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) and aromatic carbons.

- IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (thiazole ring).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 338.08 for C₁₅H₁₇NO₅S) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiazole ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates electrophilic/nucleophilic sites. For example, the 4-hydroxy group and thiazole sulfur are nucleophilic hotspots. Molecular electrostatic potential (MEP) maps visualize charge distribution, guiding derivatization strategies (e.g., acylations at the hydroxy group or substitutions at the thiazole C2 position) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of the ester group).

- 2D NMR (COSY, HSQC, HMBC) : Assigns ambiguous proton/carbon signals, especially in crowded aromatic regions.

- Crystallographic Validation : SCXRD resolves tautomeric or conformational ambiguities. For instance, hydrogen bonding between the hydroxy group and thiazole nitrogen can stabilize specific tautomers .

Q. How does the substitution pattern on the phenyl ring affect the compound's bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For example:

- 3,4-Dimethoxy vs. 4-Nitrophenyl : The electron-donating methoxy groups enhance π-stacking in DNA intercalation assays, while nitro groups improve redox activity.

- In Vitro Assays : Test antimicrobial activity (MIC against S. aureus and E. coli) or cytotoxicity (IC₅₀ in MCF-7 cells). Data is analyzed via ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. What are the challenges in refining crystal structures with disordered solvent molecules?

- Methodological Answer : Disordered solvents (e.g., ethanol/water in lattice voids) are handled using:

- SQUEEZE (PLATON) : Removes diffuse electron density from unmodeled solvents.

- Restraints : Apply ISOR/DFIX commands in SHELXL to stabilize anisotropic displacement parameters.

- Validation : Check residual density maps (<0.5 eÅ⁻³) and Flack parameter (≈0) to ensure enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.